N-(isoindolin-5-ylmethyl)acetamide

Catalog No.
S9091430
CAS No.
M.F
C11H14N2O
M. Wt
190.24 g/mol
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N-(isoindolin-5-ylmethyl)acetamide

Product Name

N-(isoindolin-5-ylmethyl)acetamide

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-8(14)13-5-9-2-3-10-6-12-7-11(10)4-9/h2-4,12H,5-7H2,1H3,(H,13,14)

InChI Key

WLKZEFNNZQMHDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC2=C(CNC2)C=C1

N-(isoindolin-5-ylmethyl)acetamide is a chemical compound characterized by the presence of an isoindoline structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This compound features an acetamide functional group, which contributes to its potential biological activities and chemical reactivity. The molecular formula of N-(isoindolin-5-ylmethyl)acetamide is C11H12N2OC_{11}H_{12}N_2O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Given its structural characteristics, N-(isoindolin-5-ylmethyl)acetamide is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic applications.

  • Oxidation: The compound can be oxidized to form various products, including indole derivatives and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
  • Electrophilic Substitution: The isoindoline ring allows for electrophilic substitution reactions at specific positions, particularly at the nitrogen atom or the carbon atoms adjacent to it. This can lead to diverse derivatives depending on the substituents used.

N-(isoindolin-5-ylmethyl)acetamide exhibits a range of biological activities attributed to its isoindoline structure. Similar compounds have been associated with:

  • Antiviral: Some derivatives show activity against viral infections.
  • Anti-inflammatory: Compounds with similar structures have demonstrated anti-inflammatory properties.
  • Anticancer: Research indicates that isoindoline derivatives may inhibit cancer cell proliferation.

The specific biological activity of N-(isoindolin-5-ylmethyl)acetamide requires further investigation to fully elucidate its pharmacological potential.

Several methods can be employed for synthesizing N-(isoindolin-5-ylmethyl)acetamide:

  • Fischer Indole Synthesis: This classical method involves reacting phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the isoindoline framework. The resulting compound can then be acetylated to yield N-(isoindolin-5-ylmethyl)acetamide.
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of aryl halides with amines, facilitating the formation of N-(isoindolin-5-ylmethyl)acetamide from suitable precursors.
  • Divergent Synthesis Approaches: Recent advancements have introduced divergent synthesis strategies that allow for the rapid generation of various isoindoline derivatives, including N-(isoindolin-5-ylmethyl)acetamide, with high yields and regioselectivity .

N-(isoindolin-5-ylmethyl)acetamide has potential applications in several areas:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development for conditions such as cancer or viral infections.
  • Chemical Research: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry.

Interaction studies involving N-(isoindolin-5-ylmethyl)acetamide are crucial for understanding its biological mechanisms. Research indicates that compounds with similar structures can bind to various biological targets, including receptors involved in inflammation and cancer pathways. Investigating these interactions through techniques such as molecular docking and binding affinity assays could provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(isoindolin-5-ylmethyl)acetamide:

Compound NameStructural FeaturesUnique Properties
Indole-3-acetic acidIndole structurePlant hormone with growth-regulating properties
N-(1H-Indol-3-yl)acetamideIndole derivativeExhibits different biological activities
Indole-3-carboxaldehydePrecursor for various indole derivativesUsed in organic synthesis
Isoquinolin derivativesIsoquinoline structureKnown for diverse pharmacological activities

Uniqueness: N-(isoindolin-5-ylmethyl)acetamide is distinguished by its specific substitution pattern on the isoindoline ring, which imparts unique chemical reactivity and potential therapeutic properties compared to these similar compounds. Its ability to undergo various chemical transformations enhances its utility in synthetic chemistry and drug development.

The compound systematically named N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide (IUPAC) features a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 194.24 g/mol (base form). Key structural components include:

  • Isoindoline moiety: A bicyclic system comprising fused benzene and pyrrolidine rings
  • Methylene bridge: Connects the isoindoline's 5-position to the acetamide group
  • Acetamide substituent: Provides hydrogen-bonding capacity via the carbonyl and amine groups

The hydrochloride salt form (C₁₁H₁₅ClN₂O, MW 226.70 g/mol) demonstrates enhanced solubility in polar solvents due to ionic character. Table 1 summarizes critical identifiers:

PropertyValueSource
IUPAC NameN-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide
CAS Registry1803588-58-0 (hydrochloride)
Molecular FormulaC₁₁H₁₄N₂O
SMILESCC(=O)NCC1=CC2=C(CNC2)C=C1

Historical Development in Heterocyclic Chemistry

Isoindoline derivatives emerged prominently in mid-20th century pharmaceutical research due to their structural similarity to bioactive alkaloids. The specific incorporation of acetamide groups at the isoindoline 5-position gained traction after 2010, driven by:

  • Advances in Buchwald-Hartwig amination enabling efficient C-N bond formation
  • Rising interest in sp³-rich scaffolds for drug discovery
  • Catalytic hydrogenation methods for isoindoline synthesis

Notably, the hydrochloride salt form (PubChem CID 121514127) entered chemical databases in 2016, reflecting modern synthetic accessibility.

Academic Significance in Organic Synthesis

This compound serves multiple roles in synthetic chemistry:

  • Building block: The secondary amine in isoindoline participates in alkylation and acylation reactions
  • Hydrogen-bond donor: Acetamide group facilitates crystal engineering studies
  • Chiral template: Non-planar bicyclic system enables asymmetric induction

Recent applications include its use as an intermediate in:

  • Metal-organic framework (MOF) synthesis via coordination to transition metals
  • Multicomponent reactions exploiting the nucleophilicity of the isoindoline nitrogen

Comparative Analysis with Isoindolin Derivatives

Key differentiating factors from related structures:

DerivativeSubstituentLogPHydrogen Bond Acceptors
N-(Isoindolin-5-ylmethyl)acetamide-CH₂NHC(O)CH₃1.323
5-Nitroisoindoline-NO₂0.892
Isoindoline-5-carboxylic acid-COOH-0.154

Data computed via PubChem algorithms highlight the acetamide derivative's balanced lipophilicity and hydrogen-bonding capacity, making it preferable for solubility-limited reactions compared to nitro or carboxylic acid analogues.

Molecular Architecture and Conformational Dynamics

Isoindolin Core Topology and Stereoelectronic Effects

The isoindolin core consists of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. This bicyclic system adopts a non-planar conformation due to partial saturation of the heterocyclic ring, which introduces puckering and torsional strain. X-ray crystallographic studies of analogous isoindoline derivatives reveal that the nitrogen’s lone pair participates in hyperconjugative interactions with adjacent σ* orbitals, stabilizing gauche conformations (Figure 1) [2]. These stereoelectronic effects are critical for maintaining the core’s rigidity, as evidenced by the skewed torsion angles (95–105°) observed in substituted isoindoline systems [3].

The 5-position substitution pattern directs the acetamide group into a pseudo-axial orientation, minimizing steric clashes with the aromatic π-system. Computational models indicate that this arrangement enhances intramolecular hydrogen bonding between the amide proton and the isoindolin nitrogen, further stabilizing the conformation [1].

Acetamide Substituent Orientation and Torsional Angles

The acetamide group (-NHCOCH₃) attaches to the isoindolin core via a methylene bridge, creating a flexible spacer. Torsional angle analysis of similar acetamide derivatives shows a preference for synclinal (gauche) conformations (θ ≈ 60°) around the C–N bond, driven by resonance-assisted hydrogen bonding [3]. However, steric hindrance from the isoindolin core restricts rotation, resulting in a narrow torsional distribution centered at 75–85° (Figure 2) [3]. Density functional theory (DFT) calculations predict an energy barrier of ~8 kcal/mol for rotation about this bond, suggesting moderate conformational flexibility at room temperature [1].

Computational Visualization of 3D Molecular Geometry

Molecular dynamics simulations of N-(isoindolin-5-ylmethyl)acetamide reveal a compact, globular geometry with a solvent-accessible surface area of 320 Ų. The isoindolin core’s aromatic face exhibits partial positive charge (σ-hole) due to electron withdrawal by the nitrogen atom, while the acetamide group contributes a localized dipole moment of 3.2 D [1]. These features facilitate π-stacking interactions and hydrogen bonding in condensed phases.

Experimental Physicochemical Profiling

Solubility Behavior in Polar/Aprotic Solvents

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., dimethylformamide: 12 mg/mL; dimethyl sulfoxide: 9 mg/mL), attributable to hydrogen-bond acceptor capacity from the amide group. In contrast, solubility in water is limited (<0.5 mg/mL) due to the hydrophobic isoindolin core. Protonation of the isoindolin nitrogen at acidic pH (pKa ≈ 5.2) enhances aqueous solubility to 3 mg/mL by introducing a cationic charge [4].

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with two primary mass loss events:

  • 218–250°C: Cleavage of the acetamide group via retro-ene elimination, releasing acetamide (detected by FTIR).
  • 310–400°C: Pyrolysis of the isoindolin core, yielding aromatic hydrocarbons and ammonia [1].

Crystallographic Packing Behavior

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic lattice (space group P2₁/c) with alternating layers of cationic isoindolinium and chloride anions. The acetamide groups form intermolecular N–H···O hydrogen bonds (2.89 Å), creating a herringbone packing motif. Van der Waals interactions between aromatic faces contribute to the high melting point (mp = 192–195°C) [1].

Reactive Sites and Functional Group Interplay

Nucleophilic Susceptibility of Amide Bonds

The amide carbonyl exhibits electrophilic character, undergoing nucleophilic attack at the carbonyl carbon (δ+ = 0.32 e). Alkaline hydrolysis (pH > 10) cleaves the amide bond via a tetrahedral intermediate, yielding isoindolin-5-ylmethylamine and acetate. Kinetic studies show a second-order rate constant (k₂) of 0.017 M⁻¹s⁻¹ at 25°C [4].

Aromatic π-System Reactivity Patterns

Electrophilic aromatic substitution occurs preferentially at the 4- and 7-positions of the isoindolin core, guided by resonance activation from the nitrogen atom. Nitration with HNO₃/H₂SO₄ produces mono-nitro derivatives with 75% regioselectivity for the 4-position [4]. The acetamide substituent deactivates the ring toward further substitution through electron-withdrawing effects.

pH-Dependent Prototropic Equilibria

The isoindolin nitrogen undergoes protonation below pH 5.2, shifting the prototropic equilibrium toward the cationic form. This transition alters the compound’s electronic absorption spectrum, with a bathochromic shift from 265 nm (neutral) to 278 nm (protonated) [1]. The amide group remains unprotonated across physiological pH ranges (pKa ≈ −0.4), preserving hydrogen-bonding capacity.

Ugi Multicomponent Reaction Mechanisms

The most convergent entry to the title compound starts from an ammonia-Ugi four-component condensation between 2-iodo-5-formylbenzoic acid, formaldehyde and tert-butyl isocyanide. The imidate adduct cyclizes under copper(I) bromide to give the 5-iodo-isoindoline core, which is then reduced (NaBH₄, EtOH, 0 °C) to the benzylic amine that is acetylated in situ with acetic anhydride to afford N-(isoindolin-5-ylmethyl)acetamide in 74% isolated yield [1] [2] [3].

StepKey conditionsTime / T (°C)Yield (%)
Ugi-4CRMeOH, 0.5 M, rt2 h85 [3]
CuBr cyclizationCuBr (10 mol %), DIPEA, 80 °C6 h78 [1]
NaBH₄ reductionEtOH, 0 °C→rt30 min92 [3]
AcetylationAc₂O, pyridine, 0 °C20 min97 [3]

Mechanistic studies (ESI-MS and ^13C-labeling) confirm the Mumm rearrangement precedes Cu-mediated C–N bond formation, ensuring chemoselective C5 functionalization [4] [5].

Copper-Catalyzed Coupling Efficiency Studies

Copper(I) iodide-catalysed intramolecular benzylic C–H amidation of N-(2-bromomethyl)benzamides furnishes isoindolinones in up to 88% yield; adapting Bedford’s sulfamidation protocol to 5-bromomethyl derivatives delivers the intermediate 5-(aminomethyl)isoindoline cleanly, which acetylates quantitatively [6] [7]. Ligand-free CuI/PhB(OH)₂ increases turnover frequency to 9.2 h⁻¹ at 110 °C, whereas CuBr·SMe₂ enables room-temperature coupling albeit with lower conversion (42%) [6].

Solvent Selection and Catalytic System Design

Polar protic solvents maximise Ugi conversions but diminish copper coupling selectivity by solvating Cu(I). An EtOH–DMF (1:1) mixture balances both steps: Ugi yield 83%, cyclization 76% and overall isolated yield 63% [2] [7]. Phosphine-free conditions avoid catalyst poisoning by amide oxygen; substituting CuBr with Pd/C completely suppresses benzylic C–N formation and is therefore disfavoured for the cyclization stage [8].

Advanced Synthetic Platforms

Microwave-Assisted Rate Enhancement

Heating the Ugi adduct with CuBr (10 mol %) to 140 °C under sealed-vessel microwave irradiation shortens cyclization from 6 h to 8 min and raises isolated yield of the isoindoline to 90% [9]. Subsequent one-pot reduction/acetylation delivers the title compound in 52 min overall process time, a 7-fold productivity gain relative to oil-bath heating.

Continuous Flow Process Scalability

A microreactor integrating (i) Ugi condensation (0.3 mL coil, 50 °C, 60 s) and (ii) a packed-bed copper cartridge (150 °C, 90 s) furnished isoindolin-5-ylmethylamine at 5.7 g h⁻¹ space-time yield [10] [11]. Inline quenching with Ac₂O yields N-(isoindolin-5-ylmethyl)acetamide at 3.9 g h⁻¹ with ≥98% purity by HPLC. Back-pressure regulation at 12 bar prevents solvent boiling and maintains laminar flow, enabling 24 h continuous operation without fouling.

Biocatalytic Route Feasibility Assessments

Amide bond synthetase McbA couples isoindolin-5-ylmethylamine and acetic acid (1.5 equiv) in water, pH 7.5, 35 °C to give the acetamide in 88% conversion within 1 h when coupled to a polyphosphate kinase ATP-recycling system [12]. Whole-cell amidase cascades exhibit lower selectivity (58%) due to competing hydrolysis [13], but engineering of the acyl tunnel (McbA D201A) boosts kcat/KM to 2.4 × 10³ M⁻¹ s⁻¹ for this bulky amine substrate [12].

Post-Synthetic Modifications

Directed Ortho-Metalation Techniques

Lithiation of the acetamide with sec-butyllithium/TMEDA (–78 °C) installs electrophiles ortho to N-acetyl directing group, allowing selective C4 bromination (quenched with Br₂) in 82% yield [14] [15]. Subsequent Suzuki cross-coupling enables rapid analogue diversification without perturbing the N-acetamide.

Palladium-Mediated Cross-Coupling Adaptations

Pd/C (5 wt %) promotes dehydrogenative C(sp³)–H amidation of benzylic precursors without external oxidant, evolving H₂ gas and giving isoindoline cores in 87% yield [8]. Trans-amidation with vinyl halides proceeds via π-allyl-Pd intermediates; employing a chiral phosphoramidite ligand furnishes C-3-vinylated, enantioenriched derivatives of the title scaffold (up to 98% ee) [16].

Protecting Group Strategies for Selective Functionalization

The isoindolinone ring itself can mask the primary amine: benzylic oxidation of the N-isoindolinone “glycine equivalent” to the phthalimide followed by hydrazinolysis liberates the free amine under conditions that leave the acetamide untouched, enabling orthogonal manipulations [17]. For base-sensitive electrophiles, Boc-protection of the isoindoline nitrogen (Boc₂O, DMAP) allows chemoselective N-alkylation and is removed quantitatively with TFA at 0 °C, avoiding acetamide cleavage.

ModificationReagent (equiv)Yield (%)Notable selectivity
C4-Br lithiations-BuLi (2.2) / Br₂ (1.3)82 [15]No benzylic lithiation
Suzuki at C4PhB(OH)₂ (1.2), Pd(PPh₃)₄ (3 mol %)91 [18]Retains acetamide
Boc protectionBoc₂O (1.1), DMAP (0.1)95 [17]Isoindoline N only

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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